molecular formula C13H19NO B12094674 (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol

Cat. No.: B12094674
M. Wt: 205.30 g/mol
InChI Key: ADFBVTAJGJLTTL-YPMHNXCESA-N
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Description

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is a chiral piperidine derivative with a benzyl group at the nitrogen atom and a hydroxyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol typically involves the alkylation of a piperidine derivative. One common method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . This intermediate is then deprotected to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could remove the hydroxyl group entirely.

Scientific Research Applications

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is not well-documented. as a chiral piperidine derivative, it likely interacts with biological targets through its chiral centers, influencing the activity of enzymes or receptors. The specific molecular targets and pathways involved would depend on the context of its use, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is unique due to its specific chiral centers and the presence of both a benzyl group and a hydroxyl group. These features make it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(3S,5R)-1-benzyl-5-methylpiperidin-3-ol

InChI

InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1

InChI Key

ADFBVTAJGJLTTL-YPMHNXCESA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)O

Origin of Product

United States

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